

Application Notes and Protocols: AZD5597 Intravenous Dosing Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its development was centered on creating a compound with suitable physicochemical and pharmacokinetic profiles for intravenous (i.v.) administration in a research setting.[1][3][4][5] These application notes provide a detailed guide to the preparation of **AZD5597** for intravenous dosing in preclinical research, based on its known chemical properties and general best practices for parenteral formulation.

Disclaimer: The following protocols are intended for research purposes only. The specific formulation used in the original preclinical studies by the discovering entity has not been publicly disclosed. Therefore, the provided methodologies represent a general approach that may require optimization for specific experimental models and conditions.

Physicochemical and Solubility Data

Proper preparation of **AZD5597** for intravenous administration begins with an understanding of its physical and chemical properties. This data is crucial for creating stable and effective dosing solutions.



Property	Value	Source(s)
Molecular Formula	C23H28FN7O	[6]
Molecular Weight	437.51 g/mol	[6]
Appearance	Solid powder	[6]
Purity	>98%	[2][6]

A key consideration for any intravenous formulation is the solubility of the compound. **AZD5597** exhibits solubility in a range of solvents, which can be leveraged to create a suitable dosing vehicle.

Solvent	Solubility Notes	Source(s)	
DMSO	Soluble (e.g., 10 mM)		
Ethanol	Soluble	[6]	
Methanol	Soluble [2]		
Water	Soluble	[6]	
Corn Oil	Used in a 10% DMSO formulation for in vivo (non-IV) [1] use		
PEG300/Tween-80	Used in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation for in vivo (non-IV) use	[1]	

Storage and Stability

To maintain the integrity of **AZD5597**, proper storage is essential. The following table summarizes the recommended storage conditions for both the solid compound and prepared stock solutions.

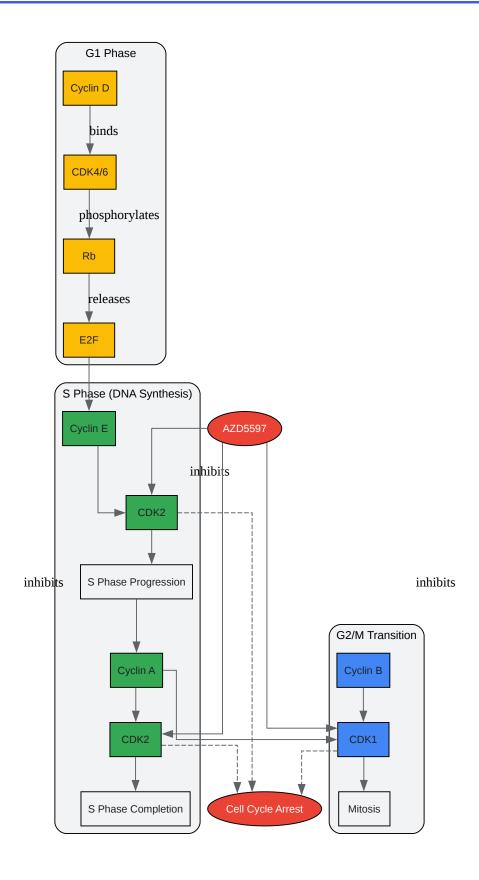


Form	Storage Temperature	Duration	Source(s)
Solid Powder	-20°C	≥ 4 years	[2]
Stock Solution (in DMSO)	-20°C	1 month (protect from light)	[1]
Stock Solution (in DMSO)	-80°C	6 months	[1]

Mechanism of Action: CDK Inhibition

AZD5597 functions by inhibiting cyclin-dependent kinases, which are critical regulators of the cell cycle. The diagram below illustrates the simplified signaling pathway through which CDK inhibitors like **AZD5597** exert their anti-proliferative effects.





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Caption: Simplified cell cycle pathway showing inhibition points of AZD5597.



Experimental Protocol: Intravenous Dosing Preparation

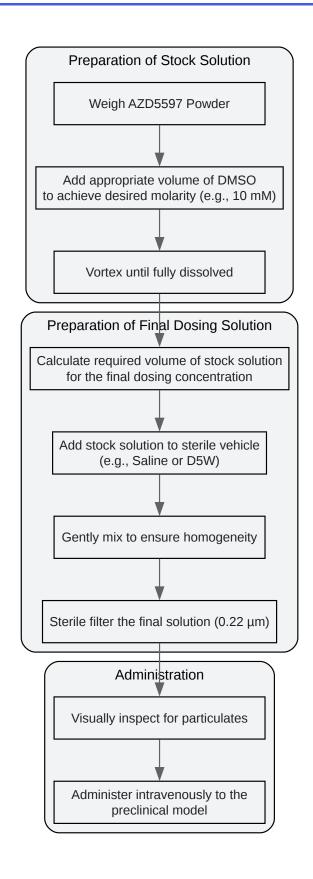
This protocol provides a step-by-step guide for the preparation of an **AZD5597** solution suitable for intravenous administration in preclinical models. This is a general guideline and may require optimization based on the specific animal model and experimental design.

Materials:

- AZD5597 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
- Sterile, pyrogen-free vials
- Sterile syringes and filters (0.22 μm)
- Vortex mixer
- Calibrated analytical balance

Workflow for IV Dosing Preparation:





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References

- 1. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
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